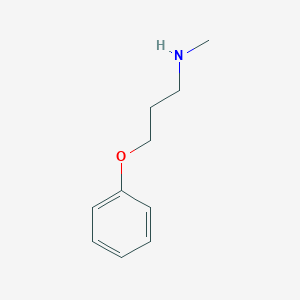

N-Methyl-3-phenoxypropan-1-amine

Description

The exact mass of the compound N-Methyl-3-phenoxypropan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-3-phenoxypropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3-phenoxypropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-phenoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOUHGZVYFYWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622270 | |

| Record name | N-Methyl-3-phenoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132424-10-3 | |

| Record name | N-Methyl-3-phenoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(3-phenoxypropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of N-Methyl-3-phenoxypropan-1-amine and its Analogs

Abstract

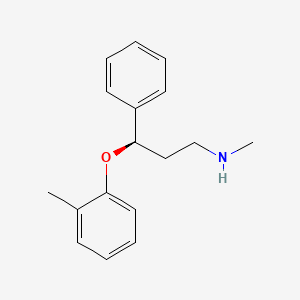

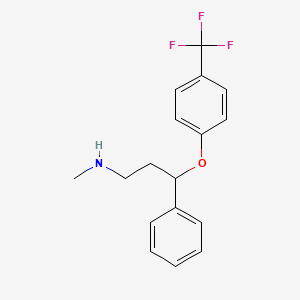

The aryloxypropanamine scaffold is a cornerstone in modern neuropharmacology, serving as the foundation for several highly successful central nervous system (CNS) therapeutics. This technical guide provides an in-depth analysis of the mechanism of action of N-methyl-3-phenoxy-3-phenylpropan-1-amine (N-Methyl-PPPA), a prototypical serotonin-norepinephrine reuptake inhibitor (SNRI). While the specific query "N-Methyl-3-phenoxypropan-1-amine" refers to a structure lacking a critical phenyl group at the 3-position, the pharmacologically characterized and scientifically relevant compound is N-Methyl-PPPA. This document will focus on this active analog, elucidating its function as a dual monoamine transporter inhibitor. By comparing it with its renowned derivatives—the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the selective norepinephrine reuptake inhibitor (NRI) atomoxetine—we will explore the nuanced structure-activity relationships that govern transporter selectivity. This guide includes a detailed examination of the molecular targets, downstream signaling pathways, and a comprehensive, field-proven experimental protocol for assessing transporter inhibition.

Introduction: The Aryloxypropanamine Scaffold

The discovery of the aryloxypropanamine chemical class marked a pivotal moment in the rational design of antidepressant and psychotropic medications. Derived from the antihistamine diphenhydramine, early research at Eli Lilly in the 1970s identified 3-phenoxy-3-phenylpropan-1-amine (PPPA) as a promising antidepressant lead.[1] Subsequent chemical modifications to this backbone led to the development of some of the most widely prescribed neurological drugs.

The subject of this guide, N-methyl-3-phenoxy-3-phenylpropan-1-amine (N-Methyl-PPPA), is a direct N-methylated derivative of PPPA and a foundational compound in this family.[2] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), a class of drugs effective in treating depression and other mood disorders by elevating synaptic levels of both neurotransmitters.[2]

Understanding the mechanism of N-Methyl-PPPA is crucial not only for its own pharmacological profile but also for appreciating the subtle structural tweaks that give rise to its more famous relatives:

-

Fluoxetine (Prozac®): An SSRI, distinguished by a para-trifluoromethyl substitution on the phenoxy ring.

-

Atomoxetine (Strattera®): An NRI, characterized by an ortho-methyl group on the phenoxy ring.[1]

This guide will dissect the core mechanism of N-Methyl-PPPA and use these derivatives to illustrate the principles of structure-activity relationship (SAR) that dictate selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET).

Core Mechanism of Action: Dual Inhibition of SERT and NET

The primary mechanism of action for N-Methyl-PPPA is the competitive inhibition of the presynaptic serotonin (5-HT) and norepinephrine (NE) transporters. These transporters, SERT and NET respectively, are transmembrane proteins responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. By blocking this reuptake process, N-Methyl-PPPA increases the concentration and prolongs the residence time of 5-HT and NE in the synapse, enhancing and extending their signaling to postsynaptic neurons.

Molecular Targets: SERT and NET

SERT and NET are members of the neurotransmitter sodium symporter (NSS) family (SLC6).[3] They couple the transport of their respective monoamine substrates to the electrochemical gradient of Na⁺ and Cl⁻ ions. N-Methyl-PPPA and its analogs bind to a central site on these transporters, which overlaps with the substrate binding site, thereby physically occluding the reuptake of serotonin and norepinephrine.[3]

Inhibitory Potency and Selectivity

The defining characteristic of a reuptake inhibitor is its potency (affinity) for its target transporters, typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). N-Methyl-PPPA exhibits a balanced, dual-inhibitor profile with a slight preference for the norepinephrine transporter.

In studies using rat brain synaptosomes, N-Methyl-PPPA was found to inhibit the uptake of norepinephrine with an IC₅₀ of 0.12 µg/mL and serotonin with an IC₅₀ of 0.25 µg/mL. Converted to molar concentrations (Molar Mass: 241.33 g/mol ), these values are:

-

IC₅₀ for NET: ~497 nM

-

IC₅₀ for SERT: ~1036 nM

This demonstrates potent, sub-micromolar activity at both transporters. The selectivity of N-Methyl-PPPA and its key derivatives is summarized in the table below, highlighting the profound impact of aromatic substitution.

| Compound | Primary Mechanism | Substitution on Phenoxy Ring | NET Affinity (Kᵢ, nM) | SERT Affinity (Kᵢ, nM) | Selectivity (SERT Kᵢ / NET Kᵢ) |

| N-Methyl-PPPA | SNRI | None | ~497 (IC₅₀) | ~1036 (IC₅₀) | ~0.5x (Favors NET) |

| Atomoxetine | NRI | ortho-Methyl | 31 (IC₅₀) | 99 (IC₅₀) | ~0.3x (Favors NET)[1] |

| Nisoxetine | NRI | ortho-Methoxy | 0.46 - 5.1 | 158 - 383 | ~343x (Highly NET Selective)[2] |

| Fluoxetine | SSRI | para-Trifluoromethyl | 660 | 1 | ~0.0015x (Highly SERT Selective)[4] |

Note: Kᵢ and IC₅₀ values are comparable but not identical; values are compiled from multiple sources and should be considered representative.

Structure-Activity Relationship (SAR): The Key to Selectivity

The aryloxypropanamine scaffold provides a masterclass in medicinal chemistry, where minor modifications yield dramatic shifts in pharmacological targets.

-

Unsubstituted Phenoxy Ring (N-Methyl-PPPA): The parent compound without substitutions on the phenoxy ring allows for binding to both SERT and NET, establishing a dual-inhibitor profile.

-

Ortho-Substitution (Atomoxetine, Nisoxetine): The addition of a small group (methyl or methoxy) at the ortho (2-position) of the phenoxy ring sterically hinders optimal binding to the serotonin transporter. This dramatically increases selectivity for NET, resulting in potent NRIs.[5]

-

Para-Substitution (Fluoxetine): Placing a bulky, electron-withdrawing group like trifluoromethyl (-CF₃) at the para (4-position) of the phenoxy ring profoundly enhances affinity and selectivity for SERT by orders of magnitude, creating a quintessential SSRI.[4]

Downstream Signaling Pathways

The inhibition of SERT and NET by N-Methyl-PPPA initiates a cascade of downstream neurophysiological events. The immediate effect is the elevation of synaptic 5-HT and NE. This leads to increased activation of a wide array of postsynaptic and presynaptic autoreceptors.

-

Norepinephrine System: Increased NE in areas like the prefrontal cortex enhances signaling at α₁ and β₁ adrenergic receptors, which is thought to contribute to improved attention, cognition, and executive function.[6]

-

Serotonin System: Increased 5-HT activates multiple receptor subtypes. The therapeutic effects in depression are often linked to downstream signaling from 5-HT₁ₐ receptors, which, over time, can lead to neuroadaptive changes, including the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).

The long-term therapeutic effects of SNRIs are believed to stem from these neuroadaptive changes rather than solely from the acute increase in neurotransmitter levels. This includes receptor sensitization/desensitization and alterations in gene expression that ultimately remodel neural circuits.

Conclusion

N-methyl-3-phenoxy-3-phenylpropan-1-amine stands as a quintessential example of a dual serotonin-norepinephrine reuptake inhibitor and the progenitor of a highly valuable class of CNS drugs. Its mechanism of action, centered on the balanced inhibition of SERT and NET, provides a foundation for understanding more selective agents like fluoxetine and atomoxetine. The structure-activity relationships within the aryloxypropanamine family underscore the power of targeted chemical modification to fine-tune pharmacological activity, a core principle in modern drug discovery. The experimental methods detailed herein represent the standard for characterizing such compounds, providing reliable and reproducible data that continues to drive the development of novel therapeutics for neurological and psychiatric disorders.

References

- Grokipedia. (2026, January 7). N-Methyl-PPPA.

-

Wikipedia. (n.d.). N-Methyl-PPPA. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). Uptake and release of neurotransmitters. Retrieved January 14, 2026, from [Link]

-

PubMed. (2014, February 1). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Atomoxetine. Retrieved January 14, 2026, from [Link]

-

NCBI Bookshelf. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). PPPA (drug). Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Fluoxetine. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (2009, July 29). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Retrieved January 14, 2026, from [Link]

-

World Depression Congress. (2019, March 18-19). The structure activity relationship of antidepressants and the specificity in drug therapy. Retrieved January 14, 2026, from [Link]

Sources

- 1. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoxetine - Wikipedia [en.wikipedia.org]

- 5. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Atomoxetine - Wikipedia [en.wikipedia.org]

A-Z Guide to N-Methyl-3-phenoxypropan-1-amine (Nisoxetine) Solubility for Pharmaceutical Development

This guide provides an in-depth analysis of the solubility characteristics of N-Methyl-3-phenoxypropan-1-amine, an active pharmaceutical ingredient (API) also known as Nisoxetine.[1] A comprehensive understanding of its solubility is fundamental for drug development professionals, influencing everything from formulation design to bioavailability. This document will delve into the physicochemical properties that govern its solubility, present available data, and provide a detailed, field-proven protocol for its experimental determination.

Introduction: The Critical Role of Solubility in Drug Development

N-Methyl-3-phenoxypropan-1-amine, or Nisoxetine, is a selective norepinephrine reuptake inhibitor (SNRI) that has been a subject of research in antidepressant therapies.[1] For any API to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability, variable dosing requirements, and challenges in creating stable, effective formulations.[2] Therefore, a thorough characterization of Nisoxetine's solubility is not merely a preliminary step but a cornerstone of its successful development into a viable therapeutic agent.

This guide will provide researchers and formulation scientists with the necessary theoretical background, practical data, and experimental methodologies to effectively manage and assess the solubility of Nisoxetine.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute (Nisoxetine) and the solvent. As a secondary amine, the solubility of Nisoxetine is particularly sensitive to the pH of the surrounding medium.[1]

-

pKa and Ionization: Amines are basic and can accept a proton to form a positively charged (ionized) species. The pH at which the ionized and non-ionized forms are present in equal concentrations is the pKa.

-

At a pH below the pKa , the amine group is predominantly protonated (R-NH₂⁺). This ionized form is more polar and exhibits significantly higher aqueous solubility .

-

At a pH above the pKa , the amine is primarily in its neutral, free base form (R-NH). This form is less polar and has lower aqueous solubility but higher solubility in organic solvents.

-

-

LogP (Partition Coefficient): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater lipid solubility and generally lower aqueous solubility. Understanding the LogP is crucial for predicting absorption and distribution characteristics.

The interplay between pH and ionization is a critical consideration for the formulation of Nisoxetine, as its journey through the variable pH environments of the gastrointestinal tract will directly impact its dissolution and absorption.

Caption: pH-dependent ionization and its impact on Nisoxetine solubility.

N-Methyl-3-phenoxypropan-1-amine (Nisoxetine) Solubility Data

Quantitative solubility data for Nisoxetine, particularly its hydrochloride salt, is available from various chemical suppliers and databases. The hydrochloride salt form is commonly used to enhance aqueous solubility.

| Compound Form | Solvent | Concentration (Maximum) | Temperature | Reference |

| Nisoxetine Hydrochloride | Water | 100 mM (30.78 mg/mL) | Room Temperature | [3] |

| Nisoxetine Hydrochloride | Water | <30.78 mg/mL | Not Specified | [4] |

| Nisoxetine | Water | 5 mg/mL (with warming) | Not Specified | [5] |

| N-methyl-3-phenylpropan-1-amine | Chloroform | Sparingly Soluble | Not Specified | [6] |

| N-methyl-3-phenylpropan-1-amine | Ethyl Acetate | Slightly Soluble | Not Specified | [6] |

| N-methyl-3-phenylpropan-1-amine | Methanol | Slightly Soluble | Not Specified | [6] |

Note: The data provided is often for the hydrochloride salt, which is expected to have higher aqueous solubility than the free base. The term "N-methyl-3-phenylpropan-1-amine" may refer to a related but different compound, and its solubility data is included for comparative purposes.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[7] This method measures the concentration of a saturated solution after a compound has been equilibrated with a solvent for an extended period, ensuring a true equilibrium has been reached.[2][8]

Objective: To determine the equilibrium solubility of N-Methyl-3-phenoxypropan-1-amine in a specified buffer system (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 25°C or 37°C).

Causality Behind Experimental Choices:

-

Equilibration Time (24-48 hours): A long incubation period is crucial to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Shorter times may only yield kinetic solubility, which can be misleading.[2][8]

-

Excess Solid: Adding a sufficient excess of the API ensures that the solution becomes saturated and remains so throughout the experiment, even with minor temperature fluctuations.[7]

-

pH Measurement: Verifying the pH of the slurry before and after equilibration is critical, as the dissolution of the API itself can alter the pH of the medium, which in turn affects the solubility of an ionizable compound like Nisoxetine.[7]

-

Phase Separation (Filtration/Centrifugation): It is imperative to completely separate the undissolved solid from the saturated solution before analysis to avoid artificially inflating the measured concentration.

-

Validated Analytical Method (HPLC): A specific, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method is required for accurate quantification of the dissolved API, ensuring that the measurement is not confounded by impurities or degradants.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology

-

Preparation of Buffer: Prepare the desired aqueous solvent (e.g., 0.01 M Phosphate-Buffered Saline, pH 7.4). Filter through a 0.45 µm membrane.[9]

-

Sample Preparation: Add an excess amount of N-Methyl-3-phenoxypropan-1-amine powder to a series of glass vials (perform in triplicate). The amount should be enough to ensure solid material remains at the end of the experiment (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume of the prepared buffer to each vial (e.g., 1 mL).

-

pH Verification: Measure and record the initial pH of the resulting slurry.

-

Equilibration: Seal the vials and place them in a shaking incubator or on a shaker in a temperature-controlled chamber (e.g., 25°C). Agitate for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. Alternatively, centrifuge the vials at high speed and sample the supernatant.

-

Sample Dilution: Immediately dilute the clear filtrate with a known volume of mobile phase or a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. Prepare a calibration curve using stock solutions of known concentrations of N-Methyl-3-phenoxypropan-1-amine.

-

Calculation: Determine the concentration in the diluted sample from the calibration curve. Calculate the original solubility in the buffer by accounting for the dilution factor. Report the result in mg/mL or mM.

Conclusion

The solubility of N-Methyl-3-phenoxypropan-1-amine (Nisoxetine) is a multifaceted property, heavily influenced by its chemical form (free base vs. salt) and the pH of the aqueous medium. Available data indicates that its hydrochloride salt is water-soluble, a crucial characteristic for oral formulation.[3] However, for comprehensive drug development, this data must be supplemented with precise, internally generated solubility values in various biorelevant media.

The shake-flask method, as detailed in this guide, remains the definitive approach for generating reliable thermodynamic solubility data.[7] By following a robust, self-validating protocol, researchers can acquire the accurate and essential data needed to guide pre-formulation strategies, predict in vivo performance, and ultimately accelerate the development of N-Methyl-3-phenoxypropan-1-amine as a therapeutic agent.

References

- European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.

- U.S. Food and Drug Administration. (2025). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.

- ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- International Council for Harmonisation. (n.d.). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- National Center for Biotechnology Information. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. PubChem.

- Hello Bio. (n.d.). Nisoxetine hydrochloride, norepinephrine reuptake (NET) inhibitor.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- R&D Systems. (n.d.). Nisoxetine hydrochloride | Adrenergic Transporter Inhibitors.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Tocris Bioscience. (n.d.). Nisoxetine hydrochloride | Adrenergic Transporters.

- ChemBK. (2024). N-methyl-3-phenylpropan-1-amine.

- APExBIO. (n.d.). Nisoxetine hydrochloride - Selective Norepinephrine Reuptake Inhibitor.

- National Center for Biotechnology Information. (n.d.). N-Methyl-3-phenylpropan-1-amine. PubChem.

- National Center for Biotechnology Information. (n.d.). Methyl(3-phenoxypropyl)amine. PubChem.

- Sigma-Aldrich. (n.d.). Nisoxetine solid, >= 98% HPLC.

- CymitQuimica. (n.d.). N-Methyl-3-phenoxypropan-1-amine.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- MedchemExpress. (n.d.). Nisoxetine | NET Inhibitor.

- PubMed. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.

- National Center for Biotechnology Information. (n.d.). Nisoxetine. PubChem.

- Tradeindia. (n.d.). N-methyl-3-phenoxy-3-phenylpropan-1-amine Hydrochloride.

Sources

- 1. Nisoxetine | C17H21NO2 | CID 4500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Nisoxetine hydrochloride | Adrenergic Transporters | Tocris Bioscience [tocris.com]

- 4. apexbt.com [apexbt.com]

- 5. Nisoxetine solid, = 98 HPLC 57754-86-6 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Navigating the Aryloxypropanamine Scaffold: A Technical Guide to N-Methyl-3-phenoxypropan-1-amine and its Phenyl Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying a Chemical Ambiguity

The chemical name N-Methyl-3-phenoxypropan-1-amine presents a point of ambiguity within chemical literature and databases, potentially referring to two distinct molecular entities. The first, and simpler of the two, is the direct N-methylated amine of 3-phenoxypropan-1-amine. The second, a compound of greater significance in medicinal chemistry, is N-Methyl-3-phenoxy-3-phenylpropan-1-amine. This latter molecule belongs to the aryloxypropanamine class, a scaffold that has given rise to numerous blockbuster drugs. This guide will provide an in-depth technical overview of both compounds, delineating their respective chemical identities, properties, and synthesis, with a particular focus on the pharmacological relevance of the 3-phenyl substituted analogue.

Part 1: N-Methyl-3-phenoxy-3-phenylpropan-1-amine: An SNRI from a Prolific Scaffold

N-Methyl-3-phenoxy-3-phenylpropan-1-amine, also known by the designation N-Methyl-PPPA, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Developed by Eli Lilly in the 1970s during the exploration of aryloxypropanamine derivatives, it emerged from research that also produced landmark antidepressants like fluoxetine.[2] Though never marketed, its study has been crucial in understanding the structure-activity relationships within this class of compounds. It is structurally related to atomoxetine and nisoxetine.[2]

Chemical Identity and Synonyms

The formal identification of this compound is crucial for accurate research and documentation. Its IUPAC name is N-Methyl-3-phenoxy-3-phenylpropan-1-amine .[2] However, it is known by a variety of synonyms, which are essential to recognize when reviewing literature and sourcing materials.

| Table 1: Synonyms and Identifiers for N-Methyl-3-phenoxy-3-phenylpropan-1-amine | |

| IUPAC Name | N-Methyl-3-phenoxy-3-phenyl-1-propanamine |

| Common Synonyms | N-Methyl-PPPA, Detrifluoromethylfluoxetine |

| CAS Number | 56161-70-7 |

| PubChem CID | 15894873 |

| Molecular Formula | C₁₆H₁₉NO |

| Molecular Weight | 241.33 g/mol [3] |

A key chiral center exists at the C3 position, and the (R)-enantiomer is often specified in databases, with the IUPAC name (3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine.[3] One of its notable synonyms is "Desmethyl atomoxetine," highlighting its structural relationship to the ADHD medication atomoxetine.[3]

Physicochemical Properties

Understanding the physicochemical properties of N-Methyl-3-phenoxy-3-phenylpropan-1-amine is fundamental to its handling, formulation, and pharmacokinetic profiling.

| Table 2: Physicochemical Properties of N-Methyl-3-phenoxy-3-phenylpropan-1-amine | |

| Molecular Weight | 241.33 g/mol [3] |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 21.3 Ų[3] |

Note: Properties are computationally generated and sourced from PubChem.[3]

Pharmacology and Mechanism of Action

N-Methyl-3-phenoxy-3-phenylpropan-1-amine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] This mechanism involves the blockade of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increased concentration of these neurotransmitters in the synaptic cleft. This dual action is a hallmark of many effective antidepressant medications.

The interaction of aryloxypropanamine inhibitors with monoamine transporters is complex. Key residues within the transporter binding sites, such as aspartic acid D75, phenylalanine F72, tyrosine Y152, and phenylalanine F317 in NET, are crucial for ligand binding.[5] The basic amino group present in these inhibitors is a key recognition feature.[5]

Figure 1: Simplified workflow of N-Methyl-3-phenoxy-3-phenylpropan-1-amine's SNRI activity.

Synthesis Protocols

The synthesis of N-Methyl-3-phenoxy-3-phenylpropan-1-amine can be approached through several established routes for aryloxypropanamines. A common strategy involves the formation of the ether linkage followed by manipulation of the amine terminus. A plausible synthetic route starts from the corresponding alcohol, N-methyl-3-phenyl-3-hydroxy-propylamine.

Protocol 1: Williamson Ether Synthesis from N-Methyl-3-phenyl-3-hydroxy-propylamine

This protocol is a conceptual outline based on common organic synthesis techniques.

-

Deprotonation of the Alcohol:

-

Dissolve N-methyl-3-phenyl-3-hydroxy-propylamine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the stirred solution. The evolution of hydrogen gas will be observed.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

-

Ether Formation:

-

To the solution of the alkoxide, add fluorobenzene or chlorobenzene (1.2 equivalents).

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Methyl-3-phenoxy-3-phenylpropan-1-amine.

-

Causality: The use of a strong base like NaH is necessary to deprotonate the alcohol, forming a nucleophilic alkoxide. The subsequent reaction with an aryl halide proceeds via a nucleophilic aromatic substitution mechanism (SNAr), which is often facilitated by heating.

Figure 2: Synthetic workflow for N-Methyl-3-phenoxy-3-phenylpropan-1-amine.

Part 2: N-Methyl-3-phenoxypropan-1-amine: The Simpler Analogue

This compound, lacking the phenyl group at the 3-position, is a structurally simpler molecule. While not as prominent in pharmaceutical literature as its phenyl-substituted counterpart, it serves as a useful chemical intermediate and a point of comparison in structure-activity relationship studies.

Chemical Identity and Synonyms

The correct identification of this compound is vital to distinguish it from its more complex analogue.

| Table 3: Synonyms and Identifiers for N-Methyl-3-phenoxypropan-1-amine | |

| IUPAC Name | N-methyl-3-phenoxypropan-1-amine[1] |

| Common Synonyms | Methyl(3-phenoxypropyl)amine, 1-Propanamine, N-methyl-3-phenoxy- |

| CAS Number | 132424-10-3[1] |

| PubChem CID | 22067856[1] |

| Molecular Formula | C₁₀H₁₅NO[1] |

| Molecular Weight | 165.23 g/mol [1] |

Physicochemical Properties

The properties of this amine are distinct from its phenyl analogue, primarily due to its lower molecular weight and reduced lipophilicity.

| Table 4: Physicochemical Properties of N-Methyl-3-phenoxypropan-1-amine | |

| Molecular Weight | 165.23 g/mol [1] |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 21.3 Ų[1] |

Note: Properties are computationally generated and sourced from PubChem.[1]

Synthesis Protocols

The synthesis of N-Methyl-3-phenoxypropan-1-amine is readily achieved through standard synthetic methodologies, with reductive amination being a particularly efficient route.

Protocol 2: Reductive Amination of 3-Phenoxypropanal

This protocol provides a direct and high-yielding method for the synthesis of the target compound.

-

Imine Formation:

-

In a round-bottom flask, dissolve 3-phenoxypropanal (1 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM).

-

Add a solution of methylamine (a 2M solution in THF or a 40% aqueous solution, 2-3 equivalents) to the aldehyde solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise to the stirred solution. The choice of a milder reducing agent is to prevent the reduction of the starting aldehyde.

-

Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

If methanol was used as the solvent, remove it under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate or DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

The crude N-Methyl-3-phenoxypropan-1-amine can be purified by distillation under reduced pressure or by flash column chromatography.

-

Causality: Reductive amination is a one-pot reaction that leverages the formation of an imine from an aldehyde and a primary amine, which is then immediately reduced in situ to the corresponding secondary amine. Sodium borohydride is a suitable reducing agent for this transformation as it readily reduces the iminium ion intermediate.

Figure 3: Synthetic workflow for N-Methyl-3-phenoxypropan-1-amine via reductive amination.

Analytical Characterization

For both compounds, proper analytical characterization is essential to confirm identity and purity. Standard techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds. Specific GC columns, such as those with a chiral stationary phase, can be used to separate enantiomers. For the analysis of amines, columns treated with potassium hydroxide are often employed to prevent peak tailing.[6]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and can be adapted for chiral separations.

Stability and Storage

As with most amines, these compounds should be stored in a cool, dry place away from light and oxidizing agents. They are typically stable under normal laboratory conditions. For long-term storage, refrigeration (2-8°C) is recommended.[7]

Conclusion

The careful distinction between N-Methyl-3-phenoxypropan-1-amine and N-Methyl-3-phenoxy-3-phenylpropan-1-amine is critical for researchers in the fields of chemistry and pharmacology. The latter, a member of the prolific aryloxypropanamine class, demonstrates the potent SNRI activity characteristic of many successful antidepressant drugs. The former, while less studied for its biological activity, is a readily accessible chemical intermediate. A thorough understanding of their respective syntheses, properties, and biological activities, as detailed in this guide, is paramount for their effective use in research and development.

References

-

PubChem. (3R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Methyl(3-phenoxypropyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. N-Methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters. Retrieved from [Link]

-

EDQM. N-methyl-3-phenylpropan-1-amine Safety Data Sheet. Retrieved from [Link]

-

PubMed Central. (R)-N-Methyl-3-(3-[125I]iodopyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET). Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information - Contents. Retrieved from [Link]

- Google Patents. A method for the preparation of (r)-n-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride (atomoxetine).

-

MDPI. Structure Modeling of the Norepinephrine Transporter. Retrieved from [Link]

-

PubChem. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. N-METHYL-3-(3-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE, (3R)-. Retrieved from [Link]

-

ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Retrieved from [Link]

- Google Patents. An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.

-

Wikipedia. N-Methyl-PPPA. Retrieved from [Link]

-

Chemchart. N-methyl-3-phenylpropan-1-amine (23580-89-4). Retrieved from [Link]

-

PubMed. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Retrieved from [Link]

-

ResearchGate. (3R)-N-Methyl-3-(2-Methylphenoxy)-3-Phenyl-Propan-1-Amine. Retrieved from [Link]

-

PubMed Central. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Retrieved from [Link]

-

Pharmaffiliates. (N-Methyl-3-phenylpropan-1-amine) (5 mL in HCl Solution). Retrieved from [Link]

-

Pharmaffiliates. 3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride. Retrieved from [Link]

-

ResearchGate. The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]

-

Scribd. Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. Retrieved from [Link]

-

ChemBK. N-methyl-3-phenylpropan-1-amine. Retrieved from [Link]

Sources

- 1. Methyl(3-phenoxypropyl)amine | C10H15NO | CID 22067856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]

- 3. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. gcms.labrulez.com [gcms.labrulez.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

The Aryloxypropanamine Scaffold: A Gateway to Selective Neurotransmitter Modulation

An In-Depth Technical Guide to the Research Applications of the N-Methyl-3-phenoxypropan-1-amine Scaffold

This guide provides a detailed exploration of the N-Methyl-3-phenoxypropan-1-amine chemical scaffold, a foundational structure for a class of potent and selective monoamine reuptake inhibitors. While the parent compound itself is not the primary subject of extensive research, its derivatives have become indispensable tools in neuroscience and drug development. This document will focus on the most prominent of these derivatives, Nisoxetine, to illustrate the utility of this chemical class in research settings. We will delve into its mechanism of action, its application in pivotal experimental protocols, and the rationale behind its use as a standard for studying the norepinephrine transporter.

The N-Methyl-3-phenoxypropan-1-amine structure is a member of the aryloxypropanamine class of compounds. This scaffold has proven to be a remarkably fertile ground for the development of selective monoamine reuptake inhibitors. By modifying the phenyl and phenoxy rings, researchers at Eli Lilly and Company in the early 1970s were able to develop a range of compounds with varying selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] This pioneering work led to the discovery of several landmark drugs, including Fluoxetine (an SSRI) and Atomoxetine (a selective norepinephrine reuptake inhibitor, or NRI).[1][2]

Among these, Nisoxetine ((±)-N-Methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine) emerged as a particularly potent and selective inhibitor of the norepinephrine transporter.[3][4][5] Although initially investigated as an antidepressant, it never reached clinical application in humans.[3][4] Instead, its high selectivity has made it an invaluable research tool, now widely used as a standard selective norepinephrine reuptake inhibitor in scientific investigations.[3]

Mechanism of Action: Selective Inhibition of the Norepinephrine Transporter

Nisoxetine exerts its effects by binding with high affinity to the norepinephrine transporter (NET).[5][6] The NET is a transmembrane protein located on presynaptic noradrenergic neurons. Its primary function is to clear norepinephrine from the synaptic cleft, thereby terminating its signaling. By inhibiting the NET, Nisoxetine effectively increases the concentration and prolongs the residence time of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

The selectivity of Nisoxetine for the NET over other monoamine transporters is a key feature that underpins its utility in research. This allows scientists to dissect the specific roles of norepinephrine in various physiological and pathological processes without the confounding effects of modulating serotonin or dopamine systems.

Visualizing the Mechanism of Action

The following diagram illustrates the role of the norepinephrine transporter and the inhibitory action of Nisoxetine.

Caption: Mechanism of Nisoxetine at the noradrenergic synapse.

Core Research Applications of Nisoxetine

Standard for NET Inhibition

In neuropharmacology, Nisoxetine is frequently used as a reference compound to characterize the activity of new molecules at the norepinephrine transporter. Its well-defined and potent inhibitory profile makes it an ideal positive control in assays designed to measure NET inhibition. Preclinical studies in humans have shown that at doses that block norepinephrine uptake, Nisoxetine produces no significant side effects, indicating it is a relatively safe compound for research applications.[3]

Probing the Role of Norepinephrine in Disease Models

Researchers utilize Nisoxetine to investigate the role of the noradrenergic system in a variety of conditions. By administering Nisoxetine, they can elevate norepinephrine levels and observe the downstream effects. This approach has been instrumental in studies related to:

-

Depression: Although not used as a treatment, it helps in understanding the monoamine hypothesis of depression.[7]

-

Obesity and Energy Balance: It has been used to explore how norepinephrine influences appetite and metabolism.[3][4] In rats, Nisoxetine has been shown to inhibit the refeeding response.[5]

-

Pain Perception: Nisoxetine has been observed to exert local analgesic effects, which is attributed to its ability to block voltage-gated sodium channels.[3][5]

Radioligand for NET Quantification

A tritiated form of Nisoxetine, [³H]Nisoxetine, is a highly specific and high-affinity radioligand used to label and quantify norepinephrine transporters in tissue samples.[3][6] This has been a significant advancement over older radioligands like ³H-desipramine, which had less specific binding properties.[3] [³H]Nisoxetine binding assays are routinely used to:

-

Determine the density of NET in different brain regions.

-

Screen for new drugs that bind to the NET.

-

Study changes in NET expression in disease states. For instance, decreased binding of [³H]Nisoxetine in the locus coeruleus has been used to reflect the loss of cells in this region associated with aging.[3]

Quantitative Pharmacological Profile

The selectivity of Nisoxetine is best illustrated by comparing its binding affinity (Ki) or inhibitory concentration (IC50) at the three major monoamine transporters.

| Transporter | Binding Affinity (Ki/Kd) | Functional Inhibition (IC50) | Reference |

| Norepinephrine Transporter (NET) | 0.76 nM (Kd) | 2.1 nM (Ki, [³H]NA uptake) | [5] |

| Serotonin Transporter (SERT) | Significantly lower affinity | Not a potent inhibitor | [3] |

| Dopamine Transporter (DAT) | Significantly lower affinity | Not a potent inhibitor | [3] |

Data presented are representative values from the literature. Exact values may vary depending on the specific experimental conditions.

Experimental Protocol: [³H]Norepinephrine Uptake Assay in Rat Cortical Synaptosomes

This protocol describes a standard method to assess the functional inhibition of the norepinephrine transporter using Nisoxetine as a reference compound.

Objective: To determine the IC50 value of a test compound for the inhibition of [³H]norepinephrine uptake and compare it to that of Nisoxetine.

Materials:

-

Rat frontal cortex tissue

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer

-

[³H]Norepinephrine

-

Nisoxetine hydrochloride

-

Test compound

-

Scintillation fluid and vials

-

Homogenizer, centrifuges, water bath, liquid scintillation counter

Workflow Diagram:

Caption: Workflow for a typical norepinephrine uptake assay.

Step-by-Step Methodology:

-

Synaptosome Preparation: a. Homogenize fresh rat frontal cortex tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Pellet the synaptosomes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C. d. Resuspend the synaptosomal pellet in fresh Krebs-Ringer buffer.

-

Uptake Assay: a. Aliquot the synaptosomal suspension into test tubes. b. Add varying concentrations of Nisoxetine (as a positive control) or the test compound to the tubes. For non-specific uptake, use a high concentration of a standard inhibitor like desipramine. c. Pre-incubate the tubes for 10 minutes at 37°C. d. Initiate the uptake reaction by adding a fixed concentration of [³H]Norepinephrine. e. Incubate for 5 minutes at 37°C.

-

Termination and Quantification: a. Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand. b. Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage inhibition of specific uptake against the log concentration of the inhibitor. c. Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition of specific uptake) using non-linear regression analysis.

Causality in Experimental Design: The choice of rat frontal cortex is deliberate, as this brain region has a high density of noradrenergic nerve terminals and thus a high expression of NET.[6] The short incubation time for the uptake reaction ensures the measurement of the initial rate of transport, providing a more accurate assessment of transporter function.

Conclusion

The N-Methyl-3-phenoxypropan-1-amine scaffold, particularly as embodied by Nisoxetine, represents a cornerstone in the pharmacological toolkit for neuroscience research. Its high potency and selectivity for the norepinephrine transporter have established it as a gold standard for studying the intricacies of noradrenergic neurotransmission. From its use as a reference compound in drug screening to its application as a radiolabeled probe for transporter mapping, Nisoxetine continues to be an indispensable molecule for researchers and drug development professionals seeking to understand and modulate the norepinephrine system.

References

-

Wikipedia. Nisoxetine. [Link]

-

Wikipedia. N-Methyl-PPPA. [Link]

-

PubChem. Nisoxetine. [Link]

-

National Center for Biotechnology Information. Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central. [Link]

-

Wikipedia. PPPA (drug). [Link]

-

Cheetham, S. C., et al. (1996). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Neuropharmacology, 35(1), 63-70. [Link]

-

PubChem. Methyl(3-phenoxypropyl)amine. [Link]

Sources

- 1. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]

- 2. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 3. Nisoxetine - Wikipedia [en.wikipedia.org]

- 4. Nisoxetine | C17H21NO2 | CID 4500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Serotonin Transporter Affinity of N-Methyl-3-phenoxypropan-1-amine

Abstract

This technical guide provides a comprehensive framework for understanding and determining the serotonin transporter (SERT) affinity of the compound N-Methyl-3-phenoxypropan-1-amine. While direct binding data for this specific molecule is not extensively published, its structural similarity to well-characterized monoamine reuptake inhibitors, such as Nisoxetine and the active metabolite of Atomoxetine (Desmethylatomoxetine), provides a strong rationale for its potential interaction with SERT. This document will delve into the theoretical underpinnings of SERT as a drug target, present detailed, field-proven protocols for assessing binding affinity and functional inhibition, and discuss the interpretation of such data within the context of drug development. This guide is intended for researchers, scientists, and professionals in the field of pharmacology and drug discovery.

Introduction: The Aryloxypropanamine Scaffold and Monoamine Transporters

N-Methyl-3-phenoxypropan-1-amine belongs to the aryloxypropanamine class of compounds, a scaffold that has yielded numerous clinically significant drugs targeting monoamine transporters. These transporters—SERT (serotonin transporter), NET (norepinephrine transporter), and DAT (dopamine transporter)—are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1] The pharmacological profile of aryloxypropanamines can be exquisitely sensitive to minor structural modifications, leading to selective inhibitors or compounds with a mixed affinity profile.

For instance, Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), features a trifluoromethyl group on the phenoxy ring, which dramatically enhances its affinity and selectivity for SERT.[2] Conversely, Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), has a methyl group at the 2-position of its phenoxy ring and demonstrates high affinity for NET.[3][4] Interestingly, clinical studies with atomoxetine have revealed significant occupancy of SERT at therapeutic doses, suggesting a more complex pharmacological profile than initially thought.[5][6][7] Another related compound, Nisoxetine, is a potent and selective NET inhibitor with a significantly lower affinity for SERT.[8][9]

Given these precedents, N-Methyl-3-phenoxypropan-1-amine, which possesses an unsubstituted phenoxy ring, warrants a thorough investigation of its affinity for SERT to fully characterize its potential as a CNS-active agent.

The Serotonin Transporter (SERT): A Key Pharmacological Target

The serotonin transporter (SLC6A4) is a transmembrane protein that mediates the reuptake of serotonin from the synaptic cleft into presynaptic neurons, thus terminating its signaling.[10] This mechanism is a primary target for a wide range of therapeutics, most notably antidepressants. Dysregulation of SERT function has been implicated in numerous psychiatric conditions, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.

The interaction of a ligand with SERT can be characterized by two primary experimental approaches:

-

Binding Assays: These assays measure the direct physical interaction of a compound with the transporter protein, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in a competitive binding paradigm.

-

Functional Assays: These assays measure the compound's ability to inhibit the transporter's function, i.e., the uptake of serotonin into cells.

A comprehensive understanding of a compound's SERT affinity requires data from both types of assays.

Methodologies for Determining SERT Affinity

The following sections provide detailed protocols for assessing the SERT affinity of a test compound like N-Methyl-3-phenoxypropan-1-amine. These protocols are based on established and widely used methods in the field.

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor.[11][12][13] These assays involve the use of a radiolabeled ligand that is known to bind to the target with high affinity and specificity. The test compound's affinity is determined by its ability to compete with the radioligand for binding to the transporter.

Experimental Protocol: Competitive Radioligand Binding Assay for SERT

-

Preparation of Membranes:

-

Utilize HEK293 (Human Embryonic Kidney 293) cells stably transfected with the human serotonin transporter (hSERT).[14][15]

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in a fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford or BCA assay.

-

-

Assay Procedure:

-

In a 96-well plate, combine the following in a total volume of 200 µL:

-

SERT-containing cell membranes (typically 10-20 µg of protein).

-

A fixed concentration of a suitable radioligand, such as [³H]-Citalopram or [³H]-Paroxetine, at a concentration close to its Kd.

-

A range of concentrations of the test compound (N-Methyl-3-phenoxypropan-1-amine), typically spanning from 10⁻¹¹ M to 10⁻⁵ M.

-

-

To determine non-specific binding, include wells containing a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, and then add a scintillation cocktail.

-

Quantify the radioactivity on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Caption: Workflow for determining SERT functional inhibition using a [³H]-serotonin uptake assay.

Data Interpretation and Expected Outcomes

The affinity of N-Methyl-3-phenoxypropan-1-amine for SERT can be contextualized by comparing its Ki and IC50 values to those of structurally related compounds.

| Compound | Transporter | Ki (nM) | IC50 (nM) | Primary Activity | References |

| Nisoxetine | NET | 5.1 | - | NET Inhibitor | [8] |

| SERT | 383 | - | [8] | ||

| DAT | 477 | - | [8] | ||

| Atomoxetine | NET | - | - | NET Inhibitor | [4] |

| SERT | - | - | Low Affinity | [4] | |

| Fluoxetine | SERT | - | 46 (in JAR cells) | SERT Inhibitor | [16] |

Note: Direct Ki values for Atomoxetine can vary, but it is consistently shown to be significantly more potent at NET than SERT in vitro.

Based on the structure-activity relationships of this chemical class, it is plausible that N-Methyl-3-phenoxypropan-1-amine will exhibit some affinity for SERT. The absence of substituents on the phenoxy ring, which are known to influence potency and selectivity, suggests that its affinity might be moderate. A comprehensive profiling would also necessitate determining its affinity for NET and DAT to establish its selectivity profile.

Signaling Pathway Context: SERT Inhibition

Caption: Mechanism of SERT inhibition, leading to increased serotonin levels in the synaptic cleft.

Conclusion

References

-

Atomoxetine - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]

-

The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PubMed Central. (2022). Frontiers in Psychiatry, 13. Retrieved from [Link]

- Ding, Y. S., Naganawa, M., Gallezot, J. D., Nabulsi, N., Lin, S. F., Ropchan, J., ... & Huang, Y. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: implications on treatment of depression and ADHD. Neuropsychopharmacology, 39(3), 723–734.

-

Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed. (2014). Neuropsychopharmacology, 39(3), 723–734. Retrieved from [Link]

-

SERT Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved January 10, 2024, from [Link]

-

Nisoxetine - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]

-

SERT Transporter Assay - BioIVT. (n.d.). Retrieved January 10, 2024, from [Link]

-

Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - Bohrium. (n.d.). Retrieved January 10, 2024, from [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018). Journal of pharmacological and toxicological methods, 91, 56–63. Retrieved from [Link]

-

SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR. (n.d.). Retrieved January 10, 2024, from [Link]

-

SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.). Retrieved January 10, 2024, from [Link]

-

nisoxetine | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 10, 2024, from [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2021). Analytical Chemistry, 93(4), 2097–2105. Retrieved from [Link]

-

Analysis of SERT expression/binding sites by radioligand saturation... - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020). Frontiers in Pharmacology, 11. Retrieved from [Link]

-

Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC - NIH. (2017). MedChemComm, 8(6), 1255–1262. Retrieved from [Link]

-

Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved January 10, 2024, from [Link]

-

(RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine -fluoxetine formula. (n.d.). Retrieved January 10, 2024, from [Link]

-

Radioligand binding assays and their analysis - PubMed. (2000). Current protocols in pharmacology, Chapter 1, Unit 1.2. Retrieved from [Link]

-

N-Methyl-PPPA - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]

-

Radioligand Binding Assays & Fluorescence Polarization - Sygnature Discovery. (n.d.). Retrieved January 10, 2024, from [Link]

-

Standard procedures for monoamine transporter and receptor-binding assays | Download Table - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

-

Methyl(3-phenoxypropyl)amine | C10H15NO | CID 22067856 - PubChem - NIH. (n.d.). Retrieved January 10, 2024, from [Link]

-

N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem - NIH. (n.d.). Retrieved January 10, 2024, from [Link]

-

(3R)-N-Methyl-3-(2-Methylphenoxy)-3-Phenyl-Propan-1-Amine - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

-

3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET) - PMC. (2010). Bioorganic & medicinal chemistry letters, 20(15), 4439–4442. Retrieved from [Link]

-

(R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem. (n.d.). Retrieved January 10, 2024, from [Link]

Sources

- 1. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Atomoxetine - Wikipedia [en.wikipedia.org]

- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Nisoxetine - Wikipedia [en.wikipedia.org]

- 10. bioivt.com [bioivt.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Norepinephrine Transporter Binding of N-Methyl-3-phenoxypropan-1-amine (Atomoxetine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-phenoxypropan-1-amine, known clinically as atomoxetine, is a highly selective and potent inhibitor of the presynaptic norepinephrine transporter (NET).[1][2][3] This guide provides a comprehensive technical overview of the molecular interactions between atomoxetine and NET. It details the mechanism of action, binding affinity and selectivity, and presents field-proven, step-by-step protocols for characterizing these binding interactions in a research setting. The document is designed to provide drug development professionals and scientists with the foundational knowledge and practical methodologies required to investigate atomoxetine and novel compounds targeting the norepinephrine transporter.

Introduction: The Norepinephrine Transporter and Atomoxetine

The norepinephrine transporter (NET), a member of the solute carrier family 6 (SLC6A2), is a transmembrane protein crucial for regulating noradrenergic signaling in the central nervous system.[4][5] Located on presynaptic noradrenergic neurons, its primary function is the rapid reuptake of norepinephrine from the synaptic cleft, thereby terminating the neurotransmitter's action.[4][6] This reuptake mechanism is vital for maintaining synaptic homeostasis and is a key target for therapeutic intervention in several neurological and psychiatric disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD).[1][4]

Atomoxetine ((R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine) is a non-stimulant medication approved for the treatment of ADHD.[2] Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of NET.[1][2][7] By blocking norepinephrine reuptake, atomoxetine increases the concentration and duration of norepinephrine in the synaptic cleft, enhancing noradrenergic transmission.[1][7] Notably, in the prefrontal cortex where dopamine transporters (DAT) are sparse, NET is also responsible for the reuptake of dopamine.[8][9] Consequently, atomoxetine's inhibition of NET in this region leads to a localized increase in dopamine levels, contributing to its therapeutic effects on executive function and attention.[1][8]

Understanding the precise binding characteristics of atomoxetine to NET is fundamental for the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.

Molecular Mechanism and Binding Profile

Atomoxetine acts as a competitive inhibitor at the norepinephrine transporter. It binds with high affinity to the transporter protein, preventing the reuptake of norepinephrine from the synapse.[1][2] This action leads to an elevation of extracellular norepinephrine levels.[1]

Binding Affinity and Selectivity

The defining characteristic of atomoxetine is its high affinity for the human norepinephrine transporter and its selectivity over other monoamine transporters, namely the serotonin transporter (SERT) and the dopamine transporter (DAT).[1][2] This selectivity profile is crucial to its clinical utility and distinguishes it from other classes of antidepressants and psychostimulants.

Quantitative binding data, typically expressed as the inhibition constant (Kᵢ), demonstrates this selectivity. A lower Kᵢ value indicates a higher binding affinity.

| Transporter | Atomoxetine Kᵢ (nM) | Reference Compound |

| Norepinephrine Transporter (NET) | ~5 nM | Desipramine (~2.1 nM)[10] |

| Serotonin Transporter (SERT) | >100 nM | Fluoxetine (~1 nM) |

| Dopamine Transporter (DAT) | >1000 nM | GBR 12909 (~2 nM)[10] |

Note: Kᵢ values are approximate and can vary based on experimental conditions and tissue/cell source.

While atomoxetine is highly selective for NET, some studies using PET imaging in non-human primates have shown that at clinically relevant doses, it can occupy a significant percentage of SERT as well.[11][12][13] However, functional studies have largely failed to demonstrate a corresponding increase in extracellular serotonin, suggesting the in vivo functional impact on SERT may be limited.[8]

Characterizing Atomoxetine-NET Binding: Experimental Protocols

The gold-standard method for quantifying the binding of a compound to its target transporter is the competitive radioligand binding assay . This technique measures the ability of an unlabeled compound (the "competitor," e.g., atomoxetine) to displace a radioactive ligand that is known to bind to the target with high affinity.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive NET radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of atomoxetine for the human norepinephrine transporter (hNET) using membranes from cells expressing hNET and [³H]nisoxetine as the radioligand.

Expertise & Rationale:

-

Source of Transporter: Stably transfected cell lines (e.g., HEK-293 or CHO cells) expressing hNET are preferred. They provide a high-density, homogenous source of the transporter, leading to a robust signal-to-noise ratio, unlike heterogeneous brain tissue homogenates.

-

Radioligand Selection: [³H]Nisoxetine is a high-affinity, selective radioligand for NET, making it an excellent tool for competitive binding assays.[10][14] Its dissociation constant (Kₑ) must be accurately determined under the specific assay conditions to apply the Cheng-Prusoff correction correctly.

-

Non-Specific Binding (NSB) Definition: Desipramine, another high-affinity NET inhibitor, is used at a high concentration (e.g., 1 µM) to saturate all specific binding sites on the NET.[10] Any remaining radioactivity is considered non-specific binding to the filter, tube, or membranes and must be subtracted from all other measurements. This is a critical self-validating step.

A. Materials and Reagents

-

hNET Membranes: Prepared from HEK-293 cells stably expressing the human NET (SLC6A2 gene).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol). Final concentration in assay should be near its Kₑ value (e.g., 1-3 nM).[14]

-

Competitor: Atomoxetine hydrochloride.

-

NSB Agent: Desipramine hydrochloride.

-

Filtration System: Cell harvester with GF/B or GF/C glass fiber filter mats, pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding of the positively charged radioligand.

-

Scintillation Cocktail & Counter.

B. Step-by-Step Methodology

-

Membrane Preparation:

-

Thaw frozen hNET cell pellets on ice.

-

Homogenize in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl).

-

Centrifuge at 1,000 x g for 5 minutes at 4°C to remove nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[15]

-

Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Dilute to a final concentration of 20-50 µg protein per assay well.[14]

-

-

Assay Plate Setup (96-well plate, in triplicate):

-

Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]Nisoxetine + 100 µL hNET membrane suspension.

-

Non-Specific Binding (NSB): 50 µL Desipramine (1 µM final concentration) + 50 µL [³H]Nisoxetine + 100 µL hNET membrane suspension.

-

Competitive Binding: 50 µL Atomoxetine (at various concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M) + 50 µL [³H]Nisoxetine + 100 µL hNET membrane suspension.

-

-

Incubation:

-

Incubate the plate at 4°C for 2 hours with gentle agitation to reach binding equilibrium.[10] Low temperature minimizes transporter degradation and potential enzymatic activity.

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through the PEI-soaked filter mat using a cell harvester.

-

Immediately wash the filters 3-4 times with ice-cold wash buffer (assay buffer) to remove unbound radioligand.[14] The speed of this step is critical to prevent dissociation of the bound ligand.

-

-

Quantification:

-

Dry the filter mat.

-

Add scintillation cocktail to each filter spot and quantify the trapped radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

C. Data Analysis and Interpretation

-

Calculate Specific Binding:

-

Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

A good assay should have an SB/NSB ratio of at least 5.

-

-

Determine IC₅₀:

-

For each concentration of atomoxetine, calculate the percentage of specific binding inhibited: % Inhibition = 100 * (1 - (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB))).

-

Plot the % Inhibition against the log concentration of atomoxetine.

-

Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in software like GraphPad Prism to determine the IC₅₀ value—the concentration of atomoxetine that inhibits 50% of the specific binding of [³H]nisoxetine.

-

-

Calculate Kᵢ:

-

The IC₅₀ is dependent on the concentration of the radioligand used. To find the true binding affinity of atomoxetine (Kᵢ), use the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

-

[L] is the concentration of the radioligand ([³H]Nisoxetine).

-

Kₑ is the dissociation constant of the radioligand for NET.

-

-

Functional Validation: Norepinephrine Uptake Assay

While binding assays measure the affinity of a compound for the transporter, functional assays measure the compound's ability to inhibit the transporter's biological function—the uptake of norepinephrine.

Diagram: NET Inhibition Mechanism

Caption: Atomoxetine blocks NET, increasing synaptic norepinephrine.

Protocol 2: [³H]Norepinephrine Uptake Inhibition Assay

This protocol measures the potency of atomoxetine in inhibiting the uptake of radiolabeled norepinephrine into hNET-expressing cells.

Expertise & Rationale:

-

Intact Cells: This assay uses whole, live cells, providing a more physiologically relevant system than isolated membranes. It confirms that the compound can access the transporter in a cellular context and inhibit its function.

-